5-Benzyl-4-chloro-2,6-dimethylpyrimidine
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Overview
Description
5-Benzyl-4-chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its unique structural features, which include a benzyl group at position 5, a chlorine atom at position 4, and two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine followed by benzylation. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at position 4. The resulting 4-chloro-2,6-dimethylpyrimidine is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-4-chloro-2,6-dimethylpyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-benzyl-4-amino-2,6-dimethylpyrimidine, while oxidation may produce this compound N-oxide .
Scientific Research Applications
5-Benzyl-4-chloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the cellular context .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the benzyl group at position 5, resulting in different chemical properties and reactivity.
5-Benzyl-2-chloro-4,6-dimethylpyrimidine: Similar structure but with the chlorine atom at position 2 instead of 4, leading to variations in reactivity and applications.
Uniqueness: The presence of both a benzyl group and a chlorine atom in specific positions enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .
Properties
IUPAC Name |
5-benzyl-4-chloro-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9-12(13(14)16-10(2)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUOLIHMSKPKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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